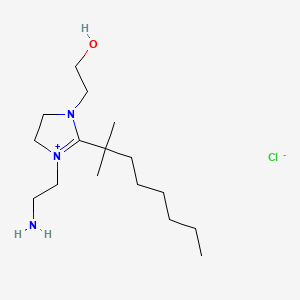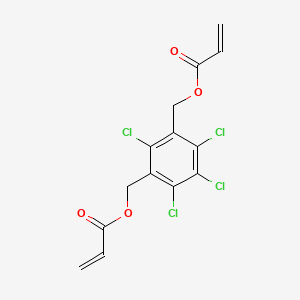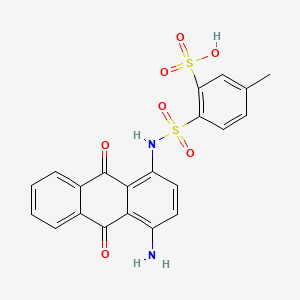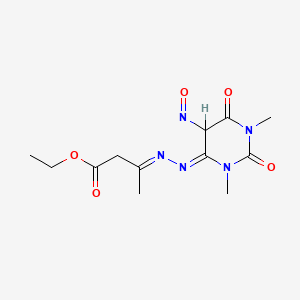
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with a unique structure that combines an imidazolium core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of glyoxal with ammonia or primary amines, followed by cyclization.
Introduction of Functional Groups: The aminoethyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions. The dimethylheptyl group can be added via alkylation reactions.
Quaternization: The final step involves the quaternization of the imidazolium nitrogen with a suitable alkyl halide, such as methyl chloride, to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium core can be reduced to form an imidazoline derivative.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted imidazolium compounds.
Scientific Research Applications
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cell membranes, leading to cell lysis and death. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-3-(2-hydroxyethyl)-1H-imidazolium chloride: Similar structure but lacks the dimethylheptyl group.
1-(2-Aminoethyl)-2-(dimethylheptyl)-1H-imidazolium chloride: Similar structure but lacks the hydroxyethyl group.
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-1H-imidazolium chloride: Similar structure but lacks the hydroxyethyl group.
Uniqueness
1-(2-Aminoethyl)-2-(dimethylheptyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to the presence of both the hydroxyethyl and dimethylheptyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
93904-88-2 |
|---|---|
Molecular Formula |
C16H34ClN3O |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C16H34N3O.ClH/c1-4-5-6-7-8-16(2,3)15-18(10-9-17)11-12-19(15)13-14-20;/h20H,4-14,17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GVWBQNSFSLXJHV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)(C)C1=[N+](CCN1CCO)CCN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)













